4-[4-(Bromomethyl)phenoxy]benzonitrile
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Overview
Description
4-[4-(Bromomethyl)phenoxy]benzonitrile is an organic compound with the molecular formula C14H10BrNO. It is a derivative of benzonitrile, featuring a bromomethyl group and a phenoxy group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Bromomethyl)phenoxy]benzonitrile typically involves the reaction of 4-bromomethylphenol with 4-cyanophenol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the bromomethyl group, leading to the formation of the desired product .
Industrial Production Methods
the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reagents to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
4-[4-(Bromomethyl)phenoxy]benzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
Substitution Reactions: Products include substituted phenoxybenzonitriles.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include primary amines.
Scientific Research Applications
4-[4-(Bromomethyl)phenoxy]benzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical studies.
Mechanism of Action
The mechanism of action of 4-[4-(Bromomethyl)phenoxy]benzonitrile depends on its specific applicationFor example, the bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the nitrile group can participate in hydrogen bonding and other non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzonitrile: A simpler compound with a bromine atom directly attached to the benzene ring.
4-(Bromomethyl)benzonitrile: Similar to 4-[4-(Bromomethyl)phenoxy]benzonitrile but lacks the phenoxy group.
4-Bromophenyl cyanide: Another related compound with a bromine atom and a cyanide group attached to the benzene ring.
Properties
Molecular Formula |
C14H10BrNO |
---|---|
Molecular Weight |
288.14 g/mol |
IUPAC Name |
4-[4-(bromomethyl)phenoxy]benzonitrile |
InChI |
InChI=1S/C14H10BrNO/c15-9-11-1-5-13(6-2-11)17-14-7-3-12(10-16)4-8-14/h1-8H,9H2 |
InChI Key |
IQTBCAVNXYNWIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CBr)OC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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